molecular formula C19H15N5OS B2627000 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 380212-69-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2627000
CAS RN: 380212-69-1
M. Wt: 361.42
InChI Key: XTIIOSLWVQCIIV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as ETTQ, is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research on heterocyclic compounds containing elements like pyridine, quinoline, and thiadiazole, similar to "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide", has demonstrated their significant role in organic chemistry due to their diverse biological activities. These compounds are commonly employed as recognition units in the synthesis of optical sensors and have applications in medicinal chemistry due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).

Biological Activities and Medicinal Applications

Quinoline and its derivatives have been extensively studied for their specific biological activities, leading to the synthesis of novel medicinal agents by modifying the quinazolinone nucleus. These compounds show promise in antibacterial activities and could potentially address the challenge of antibiotic resistance (Tiwary et al., 2016).

Drug Development and Therapeutic Potential

The central nervous system (CNS) drug development research has identified functional chemical groups in heterocycles that could serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen are of particular interest due to their effects ranging from depression and euphoria to convulsion, highlighting the potential of thiadiazole and pyridine derivatives in CNS drug development (Saganuwan, 2017).

Corrosion Inhibition

Quinoline derivatives are also recognized for their effectiveness as anticorrosive materials, demonstrating the versatility of heterocyclic compounds beyond biological applications. Their ability to form stable chelating complexes with metallic surfaces underscores the broad utility of these molecules in various industrial and scientific contexts (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)14-11-16(12-7-9-20-10-8-12)21-15-6-4-3-5-13(14)15/h3-11H,2H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIIOSLWVQCIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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